N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylthiophene-2-carboxamide
Description
This compound features a [1,2,4]triazolo[4,3-a]pyrazine core substituted with a hydroxy group at position 8 and a methylene-linked 5-methylthiophene-2-carboxamide moiety.
Properties
IUPAC Name |
5-methyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c1-7-2-3-8(20-7)11(18)14-6-9-15-16-10-12(19)13-4-5-17(9)10/h2-5H,6H2,1H3,(H,13,19)(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXULNCBUMSFNQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCC2=NN=C3N2C=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively, and are often overexpressed in various types of cancer.
Mode of Action
The compound interacts with its targets by binding to the kinase domains of c-Met and VEGFR-2 . This binding inhibits the kinase activity, leading to a decrease in cell proliferation and angiogenesis. The compound’s mode of action is similar to that of foretinib, a known inhibitor of c-Met and VEGFR-2.
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, the compound disrupts the signaling pathways, leading to a decrease in cell proliferation and angiogenesis. This can result in the inhibition of tumor growth and metastasis.
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines. It inhibits the growth of cells in the G0/G1 phase in a dose-dependent manner and induces late apoptosis of cells. The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects.
Biological Activity
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylthiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 289.32 g/mol. The compound features a unique combination of a triazolo-pyrazine core and a thiophene moiety, which contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C12H11N5O2S |
| Molecular Weight | 289.32 g/mol |
| CAS Number | 2034554-72-6 |
| Purity | Typically ≥ 95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Neurokinin Receptors : This compound acts as a selective antagonist at neurokinin-3 receptors (NK3), which are implicated in various physiological processes including pain perception and mood regulation. Antagonism of NK3 receptors has been linked to potential therapeutic effects in treating anxiety and depression .
- Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit human renin, indicating a broader spectrum of biological activity that could be explored further .
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : By inhibiting NK3 receptors, the compound may alleviate symptoms associated with mood disorders.
- Antimicrobial Activity : Similar compounds have shown promising results against various bacterial strains and could be explored for their antimicrobial properties .
Study 1: Neurokinin Receptor Antagonism
A study demonstrated that compounds with similar structural features to this compound effectively inhibited NK3 receptor activity in vitro. The results indicated a dose-dependent response correlating with receptor blockade and subsequent behavioral changes in animal models .
Study 2: Renin Inhibition
Another investigation focused on the potential of this compound to inhibit human renin. The findings suggested that modifications to the triazole ring could enhance inhibitory potency, making it a candidate for further development as an antihypertensive agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazolopyrazine Core
(a) N-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,1,3-benzothiadiazole-5-carboxamide ()
- Key Differences: 8-Methoxy vs. 8-Hydroxy: The methoxy group in this analog reduces hydrogen-bonding capacity compared to the hydroxy group in the target compound. This may lower solubility but increase metabolic stability due to reduced oxidative susceptibility. Benzothiadiazole vs.
(b) ω-(7-Aryl-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)alkylcarboxylic Acids ()
Variations in the Carboxamide Substituent
(a) N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-chlorothiophene-2-carboxamide ()
- Key Differences: Pyrrolidinyl Linker vs. Methylene Linker: The pyrrolidine spacer introduces conformational flexibility and basicity, which may improve membrane permeability. 5-Chlorothiophene vs.
(b) Thiazole and Thiadiazole Derivatives ()
- Key Differences :
- Thiazole/Thiadiazole vs. Thiophene : Thiadiazoles (e.g., compound 7b in ) exhibit higher polarity and hydrogen-bonding capacity, contributing to IC50 values as low as 1.61 μg/mL against HepG-2 cells. The methyl group in the target compound’s thiophene may prioritize lipophilicity over direct target engagement .
Physicochemical Properties
| Property | Target Compound | 8-Methoxy-Benzothiadiazole Analog | 5-Chlorothiophene Analog |
|---|---|---|---|
| Molecular Weight | ~360 (estimated) | 348.8 | 348.8 |
| Key Functional Groups | 8-OH, thiophene | 8-OCH3, benzothiadiazole | 5-Cl, pyrrolidine |
| Predicted LogP | ~2.5 | ~3.0 | ~3.2 |
| Hydrogen Bond Donors | 2 (OH, NH) | 1 (NH) | 1 (NH) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylthiophene-2-carboxamide?
- Methodological Answer : The compound’s core structure involves a triazolopyrazine scaffold fused to a thiophene carboxamide. A viable approach includes:
- Step 1 : Synthesis of the triazolopyrazine precursor via cyclization of substituted hydrazides or sulfonyl hydrazides (e.g., using diethyl oxalate in THF, as described for similar triazinones) .
- Step 2 : Functionalization via coupling reactions. For example, EDCI·HCl and HOBt-mediated amidation can link the triazolopyrazine hydroxy group to the thiophene carboxamide methyl group, as demonstrated for analogous triazolopyrazine derivatives .
- Key Optimization : Monitor reaction progress via TLC and optimize solvent systems (e.g., DMF for coupling, methanol for recrystallization) .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the carboxamide, NH/OH stretches at ~3200–3500 cm⁻¹) .
- NMR : Use ¹H NMR to resolve methyl groups (δ ~2.5 ppm for thiophene-CH₃) and aromatic protons (δ ~6.5–8.5 ppm for triazolopyrazine and thiophene). ¹³C NMR should confirm carbonyl carbons (δ ~160–170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks with <5 ppm error) .
Advanced Research Questions
Q. How can contradictory spectral data be resolved for triazolopyrazine-thiophene hybrids?
- Methodological Answer :
- Case Study : If NMR signals for the triazolopyrazine methyl group overlap with thiophene protons, use 2D NMR (COSY, HSQC) to assign connectivity .
- Dynamic Effects : Rotameric equilibria in the carboxamide linkage may cause splitting in ¹H NMR. Analyze variable-temperature NMR to confirm .
- X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., via slow evaporation from methanol) and determining the crystal structure .
Q. What in vitro assays are suitable for evaluating the pharmacological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases or phosphodiesterases (PDEs), given the triazolopyrazine moiety’s affinity for adenosine-binding pockets .
- Cellular Uptake : Use fluorescence tagging (e.g., BODIPY conjugates) to assess permeability in cell lines (e.g., Caco-2 for intestinal absorption) .
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare to structurally related pyrazolo[1,5-a]pyrimidines .
Q. What strategies enhance solubility and bioavailability through salt formation?
- Methodological Answer :
- Salt Screening : React the free base with acids (e.g., HCl, trifluoroacetic acid) or form sodium/potassium salts via carboxylate deprotonation .
- Co-Crystallization : Use co-formers like succinic acid or PEG to improve dissolution rates .
- Pharmacokinetic Profiling : Compare logP values (HPLC) and solubility (shake-flask method) of salts vs. the parent compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
